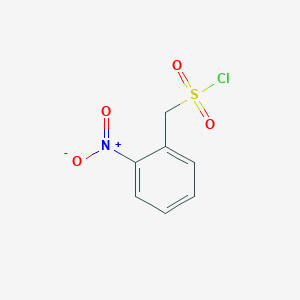(2-nitrophenyl)methanesulfonyl Chloride
CAS No.: 24974-75-2
Cat. No.: VC3723516
Molecular Formula: C7H6ClNO4S
Molecular Weight: 235.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 24974-75-2 |
|---|---|
| Molecular Formula | C7H6ClNO4S |
| Molecular Weight | 235.65 g/mol |
| IUPAC Name | (2-nitrophenyl)methanesulfonyl chloride |
| Standard InChI | InChI=1S/C7H6ClNO4S/c8-14(12,13)5-6-3-1-2-4-7(6)9(10)11/h1-4H,5H2 |
| Standard InChI Key | FUEFNUGYRWQHTH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CS(=O)(=O)Cl)[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C(C(=C1)CS(=O)(=O)Cl)[N+](=O)[O-] |
Introduction
Chemical Identity and Structure
Basic Molecular Information
(2-Nitrophenyl)methanesulfonyl chloride is a synthetic organic compound with the Chemical Abstracts Service (CAS) registry number 24974-75-2 . The compound has a molecular formula of C7H6ClNO4S and a molecular weight of 235.64-235.65 g/mol . In chemical databases, it is sometimes referenced by its MDL number MFCD00082526 . This information provides the fundamental identifiers used by researchers and industry professionals to unambiguously reference this specific chemical entity.
Structural Characteristics
The chemical structure of (2-Nitrophenyl)methanesulfonyl chloride features a nitrophenyl group with the nitro substituent at the ortho (2-) position relative to the methanesulfonyl chloride moiety . The presence of the reactive sulfonyl chloride group (S(=O)2Cl) makes this compound particularly useful as an electrophile in various organic transformations. The ortho-nitro group creates a distinct electronic environment that influences the reactivity pattern of the molecule, differentiating it from isomeric compounds such as the para-substituted variant .
Alternative Nomenclature
This compound is also known by alternative names in chemical literature and commercial contexts. One common alternative designation is 2-Nitro-α-toluenesulfonyl chloride . The diversity in naming conventions reflects the compound's significance across different chemical disciplines and application areas, with each name emphasizing different structural aspects of the molecule.
Physical and Chemical Properties
Stability and Reactivity
While comprehensive stability data is limited in the search results, the compound's chemical structure suggests several important reactivity characteristics. The sulfonyl chloride functional group is susceptible to nucleophilic attack and hydrolysis, making the compound moisture-sensitive. This reactivity profile necessitates careful handling and storage practices, preferably under inert conditions to prevent decomposition through reaction with atmospheric moisture.
Applications in Chemical Synthesis
General Synthetic Utility
(2-Nitrophenyl)methanesulfonyl chloride serves as a valuable reagent in organic synthesis due to its electrophilic nature . The sulfonyl chloride moiety readily undergoes nucleophilic substitution reactions with a variety of nucleophiles including alcohols, amines, and thiols. This reactivity pattern enables the compound to function as a sulfonylating agent, introducing the (2-nitrophenyl)methanesulfonyl group into target molecules .
Pharmaceutical Intermediates
Production and Availability
Synthesis Scale Options
(2-Nitrophenyl)methanesulfonyl chloride is commercially available with flexible production capabilities ranging from gram to kilogram scale . This scalability is particularly valuable for supporting both laboratory research initiatives and industrial projects that require larger quantities . The ability to access consistent quality across different production scales facilitates the transition from research to development phases in chemical and pharmaceutical industries.
Quality Assurance Practices
Commercial suppliers of this compound typically provide quality assurance documentation, including batch-specific Certificates of Analysis (COA) and structural characterization data . These quality control measures ensure traceability and compliance with regulatory requirements, particularly important for applications in pharmaceutical development where material provenance and purity are strictly regulated.
Structural Analogs and Related Compounds
Positional Isomers
Several structural analogs of (2-nitrophenyl)methanesulfonyl chloride exist, differing primarily in the position of the nitro group on the phenyl ring. Notable among these is (4-nitrophenyl)methanesulfonyl chloride (CAS: 4025-75-6), which features the nitro group at the para position. These positional isomers exhibit different reactivity patterns and electronic properties, providing synthetic chemists with options to fine-tune reactions based on specific requirements.
Substituted Derivatives
Substituted derivatives of the parent compound include (3-methoxy-2-nitrophenyl)methanesulfonyl chloride (CAS: 2229590-45-6) . This analog incorporates an additional methoxy group at the meta position, resulting in a molecular weight of 265.67 g/mol and molecular formula C8H8ClNO5S . Such derivatives expand the toolkit available to researchers by offering modified electronic and steric properties that can influence reaction outcomes.
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| (2-Nitrophenyl)methanesulfonyl chloride | 24974-75-2 | C7H6ClNO4S | 235.64-235.65 |
| (3-Methoxy-2-nitrophenyl)methanesulfonyl chloride | 2229590-45-6 | C8H8ClNO5S | 265.67 |
| (4-Nitrophenyl)methanesulfonyl chloride | 4025-75-6 | C7H6ClNO4S | 235.64 |
Current Research Applications
Synthetic Methodology Development
Current research applications of (2-nitrophenyl)methanesulfonyl chloride focus significantly on synthetic methodology development. The compound's utility in coupling reactions makes it valuable for developing new chemical transformations and optimizing existing protocols . Researchers leverage its electrophilic properties to develop selective functionalization strategies for complex molecules.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume